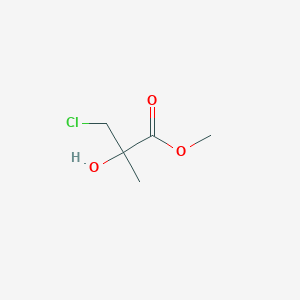![molecular formula C12H15FN2 B1443136 2-[(2-Fluorophenyl)amino]-2,3-dimethylbutanenitrile CAS No. 1184043-31-9](/img/structure/B1443136.png)
2-[(2-Fluorophenyl)amino]-2,3-dimethylbutanenitrile
Vue d'ensemble
Description
2-[(2-Fluorophenyl)amino]-2,3-dimethylbutanenitrile is an organic compound that features a fluorinated aromatic amine and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Fluorophenyl)amino]-2,3-dimethylbutanenitrile typically involves the reaction of 2-fluoroaniline with 2,3-dimethylbutanenitrile under specific conditions. One common method is the use of a palladium-catalyzed coupling reaction, such as the Suzuki–Miyaura coupling . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Fluorophenyl)amino]-2,3-dimethylbutanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile group to form amines or other derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions may use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
2-[(2-Fluorophenyl)amino]-2,3-dimethylbutanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of advanced materials with unique properties.
Mécanisme D'action
The mechanism by which 2-[(2-Fluorophenyl)amino]-2,3-dimethylbutanenitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorinated aromatic ring can enhance binding affinity and specificity, while the nitrile group may participate in hydrogen bonding or other interactions. These properties make the compound a valuable tool in drug discovery and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2-Chlorophenyl)amino]-2,3-dimethylbutanenitrile
- 2-[(2-Bromophenyl)amino]-2,3-dimethylbutanenitrile
- 2-[(2-Methylphenyl)amino]-2,3-dimethylbutanenitrile
Uniqueness
2-[(2-Fluorophenyl)amino]-2,3-dimethylbutanenitrile is unique due to the presence of the fluorine atom, which can significantly alter the compound’s chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets, making this compound particularly valuable in medicinal chemistry .
Propriétés
IUPAC Name |
2-(2-fluoroanilino)-2,3-dimethylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2/c1-9(2)12(3,8-14)15-11-7-5-4-6-10(11)13/h4-7,9,15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLQZMLENDNWDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-({3-[(dimethylamino)methyl]phenyl}sulfanyl)-N,N-dimethylformamide](/img/structure/B1443054.png)
![4-[(Pyridin-4-yl)amino]benzoic acid hydrochloride](/img/structure/B1443055.png)
![1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol](/img/structure/B1443056.png)

![2-[4-(2-Aminoethyl)phenyl]acetic acid hydrochloride](/img/structure/B1443063.png)


![5-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-3-amine](/img/structure/B1443069.png)




![2-[(3-Fluorophenyl)amino]acetic acid hydrochloride](/img/structure/B1443076.png)
